molecular formula C13H12FN7 B2409403 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415564-88-2

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No. B2409403
M. Wt: 285.286
InChI Key: BWDPNMWDNBUHHK-UHFFFAOYSA-N
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Description

“2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.



Synthesis Analysis

Unfortunately, the specific synthesis process for “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not readily available in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been synthesized and screened for their monoamine oxidase A and B inhibitory activity2.



Molecular Structure Analysis

The molecular structure of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not explicitly provided in the literature. However, the structure of similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, has been elucidated using spectroscopic methods2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly provided in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been characterized using spectroscopic methods2.


Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are significant in medicinal chemistry due to their practicability and non-toxic nature. Although the precise mechanisms behind neurological disorders remain an open challenge, pyrimidine scaffolds are central to research in this domain. High throughput research in anti-Alzheimer's drugs consistently investigates the possibilities to mitigate adverse effects and improve therapeutic outcomes. The Structural Activity Relationship (SAR)-based approach emphasizes the pharmacological advancements of pyrimidine moieties as therapeutic anti-Alzheimer's agents, showcasing the compound's potential in neurological disorder treatments (Das et al., 2021).

Pyrimidine Cores in Antidepressants

Serotonin (5-HT) plays a crucial role in physiological and pathological processes, including depression. The 5-HT1A receptor, a key protein in the brain serotonin system, is pivotal in modulating 5-HT and other neurotransmitter releases. Antidepressants targeting the 5-HT1A receptor, including agonists and antagonists, often possess functional groups like piperazine, piperidine, and pyrimidine. These compounds, by targeting the 5-HT1A receptor, potentially offer new avenues for clinical depression treatment, highlighting the importance of pyrimidine structures in the development of antidepressants (Wang et al., 2019).

Pyranopyrimidine in Medicinal and Pharmaceutical Industries

Pyranopyrimidine cores are vital precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, have a broad range of applications. The development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts illustrates the compound's versatility in the synthesis of lead molecules, offering a broad catalytic application for developing novel therapeutic compounds (Parmar et al., 2023).

Safety And Hazards

There is limited information available on the safety and hazards of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly mentioned in the literature. However, the study of similar compounds, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, could provide insights into potential therapeutic applications2.


properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPNMWDNBUHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

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